1-Azabicyclo[3.2.2]nonan-6-one hydrochloride
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Overview
Description
1-Azabicyclo[3.2.2]nonan-6-one hydrochloride is a bicyclic compound with a nitrogen atom incorporated into its structure. This compound is of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. The bicyclic framework provides a rigid structure that can interact with various biological targets, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azabicyclo[3.2.2]nonan-6-one hydrochloride can be synthesized through several methods. One common approach involves the transformation of bicyclo[2.2.2]octan-2-ones via Schmidt or Beckmann reactions followed by subsequent reduction . Another method includes the use of Diels-Alder reactions to prepare functionalized diarylcyclohexanones, which are then converted to the desired bicyclic structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, acid-base extractions, and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Azabicyclo[3.2.2]nonan-6-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
1-Azabicyclo[3.2.2]nonan-6-one hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Azabicyclo[3.2.2]nonan-6-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its antiprotozoal activity is attributed to its ability to interfere with the metabolic processes of protozoan parasites, leading to their death . The compound may also interact with enzymes and receptors in the parasites, disrupting their normal function .
Comparison with Similar Compounds
2-Azabicyclo[3.2.2]nonanes: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atom.
3-Azabicyclo[3.2.2]nonanes: These compounds have the nitrogen atom at a different position, leading to variations in their biological activities.
Quinuclidin-3-one: Another bicyclic compound with a nitrogen atom, but with a different ring structure.
Uniqueness: 1-Azabicyclo[3.2.2]nonan-6-one hydrochloride is unique due to its specific nitrogen placement and the resulting biological activities. Its rigid structure and ability to undergo various chemical modifications make it a versatile compound for drug development and other applications .
Properties
Molecular Formula |
C8H14ClNO |
---|---|
Molecular Weight |
175.65 g/mol |
IUPAC Name |
1-azabicyclo[3.2.2]nonan-6-one;hydrochloride |
InChI |
InChI=1S/C8H13NO.ClH/c10-8-6-9-4-1-2-7(8)3-5-9;/h7H,1-6H2;1H |
InChI Key |
INCXGVIOIMYAFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCN(C1)CC2=O.Cl |
Origin of Product |
United States |
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